Cyclo(RGDyC): A Technical Guide to Structure, Properties, and Applications
Cyclo(RGDyC): A Technical Guide to Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cyclic pentapeptide Cyclo(RGDyC), a molecule of significant interest in the fields of targeted drug delivery, molecular imaging, and cancer research. This document details its chemical structure, physicochemical properties, synthesis, and biological functions, with a focus on its interaction with integrin receptors and the subsequent signaling cascades. Experimental protocols for its synthesis and key biological assays are also provided to facilitate further research and development.
Core Molecular Structure and Chemical Properties
Cyclo(RGDyC) is a cyclic pentapeptide with the sequence Arginine-Glycine-Aspartic acid-D-Tyrosine-Cysteine. The cyclization is typically formed via a disulfide bond between the cysteine residue and another part of the peptide, or through an amide bond between the N- and C-termini. The inclusion of a D-amino acid (D-Tyrosine) enhances its stability against enzymatic degradation.
Chemical Identity
| Property | Value |
| Sequence | cyclo(Arg-Gly-Asp-D-Tyr-Cys) |
| Molecular Formula | C24H34N8O8S |
| Molecular Weight | 594.64 g/mol [1] |
| CAS Number | 1206475-79-7[1] |
Physicochemical Properties
| Property | Description | Reference |
| Solubility | Soluble in DMSO (83.33 mg/mL with sonication). | [1] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Keep away from moisture. | [2] |
| Stability | The cyclic structure provides increased stability in solution and resistance to proteolysis compared to linear analogues. Stable at various pH ranges and high salt/temperature conditions when conjugated to nanoparticles. | [3] |
Synthesis and Purification
The primary method for synthesizing Cyclo(RGDyC) is solid-phase peptide synthesis (SPPS), followed by on-resin or solution-phase cyclization and purification by high-performance liquid chromatography (HPLC).
Experimental Protocol: Solid-Phase Synthesis and On-Resin Cyclization
This protocol describes the manual synthesis of Cyclo(RGDyC) using Fmoc/tBu strategy.
Materials:
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Fmoc-Cys(Trt)-Wang resin
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Fmoc-D-Tyr(tBu)-OH
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Fmoc-Asp(OtBu)-OH
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Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
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Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
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Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cyclization reagent: Thallium (III) trifluoroacetate
Procedure:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (D-Tyr, Asp, Gly, Arg).
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On-Resin Cyclization (Disulfide Bridge Formation):
-
After the final amino acid coupling and Fmoc deprotection, wash the resin-bound linear peptide with DMF and DCM.
-
Treat the resin with a solution of thallium (III) trifluoroacetate in DMF for 1 hour to induce oxidative cyclization.
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Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
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Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain a white powder.
Experimental Protocol: HPLC Purification
Instrumentation:
-
Preparative Reverse-Phase HPLC system with a C18 column.
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
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Flow Rate: 10 mL/min.
-
Detection: UV at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
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Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Cyclo(RGDyC) peptide.
Characterization
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Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected m/z for [M+H]⁺ is 595.64.
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NMR Spectroscopy: Confirm the structure and conformation of the cyclic peptide using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow Diagram for Synthesis and Purification
Biological Activity and Applications
Cyclo(RGDyC) is a potent and selective antagonist of αvβ3 integrin, a cell surface receptor that is overexpressed on activated endothelial cells and various tumor cells. This selective binding makes Cyclo(RGDyC) a valuable tool for targeting tumors and angiogenesis.
Integrin Binding Affinity and Selectivity
| Integrin Subtype | Reported IC50 (nM) for c(RGDfK) |
| αvβ3 | 2.3 |
| αvβ5 | ~250-500 |
| α5β1 | ~140-240 |
| αIIbβ3 | >10,000 |
Note: These values are for a related compound and should be considered as indicative for Cyclo(RGDyC). Experimental determination of IC50 values for Cyclo(RGDyC) is recommended.
Signaling Pathway
Binding of Cyclo(RGDyC) to αvβ3 integrin inhibits the natural ligand binding and modulates downstream signaling pathways, primarily through the Focal Adhesion Kinase (FAK). This can lead to the inhibition of cell adhesion, migration, proliferation, and survival of tumor and endothelial cells.
Applications in Research and Drug Development
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Tumor Targeting: The cysteine residue in Cyclo(RGDyC) provides a convenient site for conjugation to various moieties, including fluorescent dyes, radioisotopes, and drug-loaded nanoparticles, for targeted delivery to tumors.
-
Molecular Imaging: Radiolabeled Cyclo(RGDyC) derivatives can be used as imaging agents for SPECT or PET to visualize and quantify αvβ3 expression in vivo, aiding in cancer diagnosis and monitoring treatment response.
-
Anti-angiogenic Therapy: By blocking the function of αvβ3 integrin on endothelial cells, Cyclo(RGDyC) can inhibit the formation of new blood vessels (angiogenesis), a critical process for tumor growth and metastasis.
Key Experimental Protocols in Biological Evaluation
Experimental Protocol: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of Cyclo(RGDyC) for integrin receptors.
Materials:
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Integrin-expressing cells (e.g., U87MG human glioblastoma cells) or purified integrin receptors.
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Radiolabeled competitor ligand (e.g., ¹²⁵I-echistatin).
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Cyclo(RGDyC) at various concentrations.
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Binding buffer (e.g., Tris-buffered saline with 1 mM MnCl₂).
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96-well plates.
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Scintillation counter.
Procedure:
-
Cell Seeding: Seed U87MG cells in 96-well plates and allow them to adhere overnight.
-
Assay Setup:
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Wash the cells with binding buffer.
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Add increasing concentrations of Cyclo(RGDyC) (unlabeled competitor) to the wells.
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Add a fixed concentration of ¹²⁵I-echistatin (radioligand) to all wells.
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For total binding, add only the radioligand. For non-specific binding, add an excess of unlabeled c(RGDfK).
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours.
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Washing: Wash the wells with ice-cold binding buffer to remove unbound radioligand.
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Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the Cyclo(RGDyC) concentration and determine the IC50 value using non-linear regression.
Experimental Protocol: Cell Adhesion Assay
This assay measures the ability of Cyclo(RGDyC) to inhibit cell adhesion to an extracellular matrix protein.
Materials:
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Integrin-expressing cells (e.g., U87MG).
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96-well plates coated with an integrin ligand (e.g., vitronectin).
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Cyclo(RGDyC) at various concentrations.
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Cell staining dye (e.g., crystal violet).
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Spectrophotometer.
Procedure:
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Plate Coating: Coat the wells of a 96-well plate with vitronectin and block with BSA.
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Cell Treatment: Pre-incubate U87MG cells with various concentrations of Cyclo(RGDyC) for 30 minutes.
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Cell Seeding: Seed the treated cells onto the vitronectin-coated plate and incubate for 1-2 hours to allow for adhesion.
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Washing: Gently wash the wells to remove non-adherent cells.
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Staining: Fix the adherent cells with methanol and stain with crystal violet.
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Quantification: Solubilize the dye and measure the absorbance at 570 nm.
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Data Analysis: Calculate the percentage of cell adhesion inhibition at each Cyclo(RGDyC) concentration.
Experimental Protocol: In Vivo SPECT/CT Imaging
This protocol outlines the use of radiolabeled Cyclo(RGDyC) for tumor imaging in a mouse model.
Materials:
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Tumor-bearing mice (e.g., nude mice with U87MG xenografts).
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⁹⁹ᵐTc-labeled Cyclo(RGDyC).
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SPECT/CT scanner.
Procedure:
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Radiolabeling: Label Cyclo(RGDyC) with ⁹⁹ᵐTc using a suitable chelator.
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Animal Preparation: Anesthetize the tumor-bearing mice.
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Radiotracer Injection: Inject the ⁹⁹ᵐTc-labeled Cyclo(RGDyC) intravenously.
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Imaging: Acquire whole-body SPECT/CT images at various time points post-injection (e.g., 1, 4, and 24 hours).
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Image Analysis: Analyze the images to determine the biodistribution of the radiotracer and quantify its uptake in the tumor and other organs.
Workflow for Biological Evaluation
Conclusion
Cyclo(RGDyC) is a well-characterized and versatile cyclic peptide with significant potential in oncology and related fields. Its high affinity and selectivity for αvβ3 integrin, coupled with its enhanced stability, make it an excellent candidate for the development of targeted therapeutics and diagnostic agents. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working to advance the application of this promising molecule.
